4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate
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Overview
Description
4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate is a chemical compound with the empirical formula C14H13NO · xH2O. It is known for its unique structural properties and is often used in various scientific research applications. This compound is also referred to as Brooker’s merocyanine, a type of merocyanine dye that exhibits interesting spectroscopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate typically involves the condensation of 4-methylpyridine with 2,5-cyclohexadien-1-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the compound in its pure form.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives.
Scientific Research Applications
4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a dye in spectroscopic studies due to its unique absorption properties.
Biology: The compound is used in biological assays to study cellular processes and interactions.
Industry: The compound is used in the production of various materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate involves its interaction with molecular targets and pathways within cells. The compound can act as a chromophore, absorbing light and undergoing electronic transitions that result in its characteristic spectroscopic properties. These interactions can affect various cellular processes and pathways, making the compound useful in research and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
Brooker’s merocyanine: A closely related compound with similar structural and spectroscopic properties.
Other merocyanine dyes: Compounds that share the merocyanine structure and exhibit similar absorption characteristics.
Uniqueness
4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate is unique due to its specific structural configuration and the resulting spectroscopic properties. Its ability to exist in different canonical forms and its resonance hybrid nature contribute to its distinct behavior in various solvents and conditions.
Properties
IUPAC Name |
4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.H2O/c1-15-10-8-13(9-11-15)3-2-12-4-6-14(16)7-5-12;/h2-11H,1H3;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYPWIIOYSHDAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC=C2C=CC(=O)C=C2)C=C1.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-69-7 |
Source
|
Record name | 4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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